
1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-chloro-4-methylphenyl)ethan-1-one” is a related compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol . Another related compound is “2-Chloro-4-methylphenol” with the molecular formula C7H7ClO .
Synthesis Analysis
While specific synthesis methods for “1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione” were not found, a related compound “1-(2-chloro-4-methylphenyl)ethan-1-one” was mentioned in the context of RNA synthesis .Molecular Structure Analysis
The molecular structure of “1-(2-chloro-4-methylphenyl)ethan-1-one” includes a chlorine atom and a methyl group attached to a phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chloro-4-methylphenyl)ethan-1-one” include a molecular weight of 168.62 g/mol, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 .Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been explored as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit good inhibitory properties, with effectiveness increasing alongside concentration. The adsorption of these derivatives on the carbon steel surface follows Langmuir's adsorption isotherm, indicating chemisorption as the primary mechanism. Such findings underscore the potential of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione derivatives in corrosion prevention applications in acidic environments (Zarrouk et al., 2015).
Photoluminescence and Electronic Applications
Conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units, related to the core structure of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, have been synthesized for their photoluminescent properties and potential in electronic applications. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibition
Studies on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have identified them as potent inhibitors of glycolic acid oxidase (GAO), an enzyme implicated in conditions like primary hyperoxaluria. This inhibition could be leveraged in therapeutic strategies targeting diseases associated with excessive oxalate production (Rooney et al., 1983).
Electronic and Optical Materials
The incorporation of 1H-pyrrole-2,5-dione units into polymers has resulted in materials with strong fluorescence and high quantum yields. These properties are instrumental in the development of novel materials for optoelectronic applications, including light-emitting devices and photovoltaic cells. The tunability of electronic and optical properties through structural modifications of 1H-pyrrole-2,5-dione derivatives highlights their versatility and potential in advanced material science (Zhang & Tieke, 2008).
Electron Transport in Polymer Solar Cells
The design of novel conjugated polyelectrolytes based on 1H-pyrrole-2,5-dione backbones, such as PDPPNBr, has facilitated their application as effective electron transport layers in inverted polymer solar cells. Their ability to improve power conversion efficiencies exemplifies the utility of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione derivatives in enhancing the performance of renewable energy technologies (Hu et al., 2015).
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZKICUMYMYKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


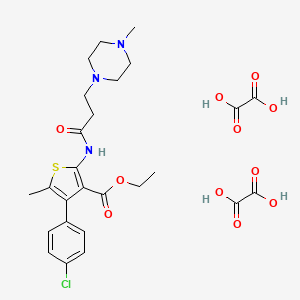
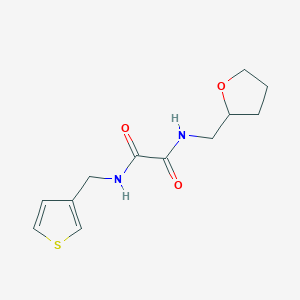
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
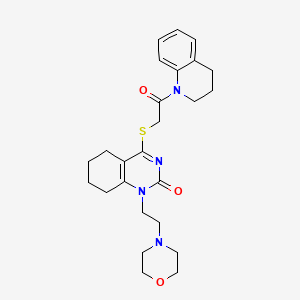
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
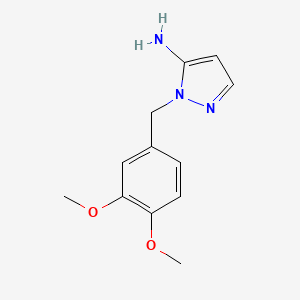
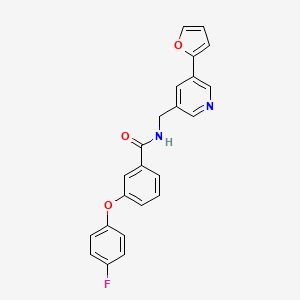
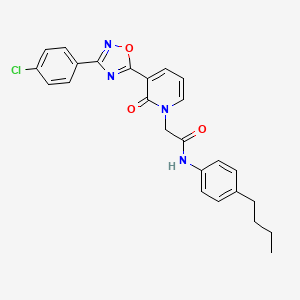



![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)